4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Overview
Description
4,6-Dichloroisoxazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5HCl2N3O. It is characterized by the presence of both chlorine and nitrogen atoms within its structure, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloroisoxazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Reaction conditions often involve elevated temperatures and controlled environments to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and fused ring systems, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4,6-Dichloroisoxazolo[5,4-D]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
4,6-Dichloroisoxazolo[5,4-D]pyrimidine can be compared with other similar compounds, such as oxazolo[5,4-D]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities .
List of Similar Compounds
- Oxazolo[5,4-D]pyrimidine
- 4-Chloroisoxazolo[5,4-D]pyrimidine
- 4,6-Dichloro-[1,2]oxazolo[5,4-D]pyrimidine
Properties
IUPAC Name |
4,6-dichloro-[1,2]oxazolo[5,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZEUAWGRBDRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693901 | |
Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-09-1 | |
Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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